![molecular formula C12H17N3O3 B1386300 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid CAS No. 1156112-29-6](/img/structure/B1386300.png)

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid

Overview

Description

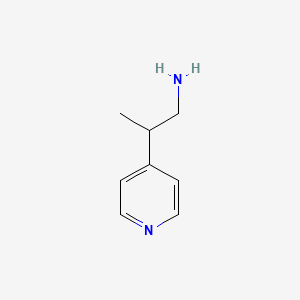

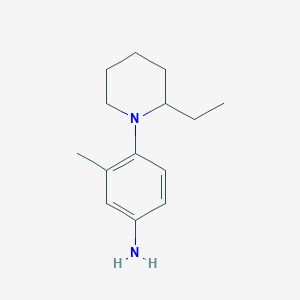

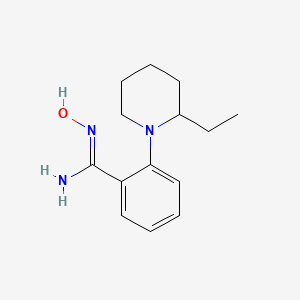

“2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid” is a chemical compound with the molecular formula C12H17N3O3 . It is also known by other synonyms such as “2-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-ISONICOTINIC ACID” and "2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid" .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring substituted with a 2-hydroxyethyl group and an isonicotinic acid group . The InChI string representation of the molecule isInChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 76.9 Ų . The compound is covalently bonded and has a complexity of 280 .Scientific Research Applications

Biopharmaceutical Manufacturing

This compound is used in the downstream processing of biopharmaceuticals. It serves as a buffer substance known as HEPES, which is crucial for maintaining the pH levels during the purification of biological products .

Cell Culture

HEPES is extensively used in cell culture applications. It helps to maintain physiological pH, which is vital for cell growth and survival in vitro. This buffering agent is particularly useful in environments outside of the CO2 incubator .

Protein Synthesis

In the field of molecular biology, HEPES is used to facilitate protein synthesis. It provides a stable pH environment, which is essential for the accurate transcription and translation processes during protein assembly .

Electron Microscopy

HEPES is utilized as a fixative in transmission electron microscopy. It preserves the fine cellular structures and is often used in the preparation of samples for high-resolution imaging .

Enzymatic Reactions

This compound is involved in enzymatic reaction studies, such as phosphorylation and photophosphorylation. It acts as a non-interfering agent, ensuring that enzymes function optimally in a controlled pH setting .

Pharmaceutical Formulations

HEPES is a component in various pharmaceutical formulations. Its buffering capacity is leveraged to stabilize the pH of topical, oral, and intravenous drugs, enhancing their stability and efficacy .

Biological Research

As one of the best all-purpose buffers, HEPES is a staple in biological research labs. It’s used in a wide array of experimental protocols where pH stability is required .

Tissue Engineering

In tissue engineering, HEPES is used to create a physiological environment for tissue constructs. It helps in maintaining the extracellular matrix and cellular signals that are critical for tissue development .

properties

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCJSXYBWQKETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1386226.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)

![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)

![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)